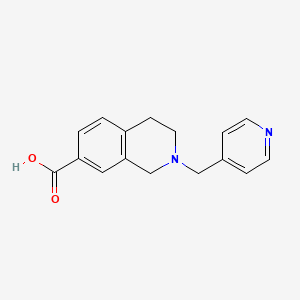

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Description

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative characterized by a pyridin-4-ylmethyl substituent at position 2 and a carboxylic acid group at position 6. THIQ derivatives are privileged scaffolds in medicinal chemistry due to their structural rigidity and ability to interact with diverse biological targets. The pyridin-4-ylmethyl group at position 2 introduces aromatic and hydrogen-bonding capabilities, which may enhance receptor binding specificity compared to other substituents. Notably, THIQ derivatives with substitutions at alternative positions (e.g., position 3) exhibit divergent pharmacological profiles, such as peroxisome proliferator-activated receptor gamma (PPARγ) agonism, highlighting the critical role of substitution patterns in biological activity .

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(pyridin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |

InChI |

InChI=1S/C16H16N2O2/c19-16(20)14-2-1-13-5-8-18(11-15(13)9-14)10-12-3-6-17-7-4-12/h1-4,6-7,9H,5,8,10-11H2,(H,19,20) |

InChI Key |

LSKPVDIHZTUBAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)C(=O)O)CC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the pyridine moiety through a series of coupling reactions. The final step often involves the carboxylation of the intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Position of Carboxylic Acid: Derivatives with carboxylic acid at position 7 (e.g., target compound, derivatives) are associated with fibrinogen receptor antagonism, whereas position 3 substitutions (e.g., KY-021) correlate with PPARγ agonism .

- The BOC group in derivatives serves as a protective moiety, reducing reactivity during synthesis .

Target-Specific Activities

- Fibrinogen Receptor Antagonism: The target compound’s 7-carboxylic acid group mimics the Arg-Gly-Asp (RGD) motif of fibrinogen, enabling competitive inhibition of glycoprotein IIb/IIIa. Similar derivatives in exhibit IC₅₀ values in the nanomolar range, though exact data for the pyridin-4-ylmethyl variant are pending .

- PPARγ Agonism : KY-021 (), a 3-carboxylic acid derivative, demonstrates potent PPARγ activation (EC₅₀ = 11.8 nM) and in vivo efficacy in reducing glucose and triglycerides, underscoring the impact of carboxylic acid positioning on target selectivity .

Biological Activity

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activities

Research indicates that THIQ derivatives exhibit a wide range of biological activities including:

-

Anticancer Activity :

- Several studies have demonstrated that THIQ derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a derivative similar to this compound showed significant inhibitory effects on Bcl-2 family proteins which are crucial for cancer cell survival .

- A study reported that certain THIQ compounds had IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer properties .

- Neuroprotective Effects :

- Antimicrobial Properties :

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many THIQs act as inhibitors of specific enzymes involved in cancer progression and microbial resistance.

- Apoptosis Induction : Compounds in this class can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation .

- Receptor Modulation : These compounds may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activity.

Case Study 1: Anticancer Activity

A study evaluated a series of 1,2,3,4-tetrahydroisoquinoline derivatives for their anticancer properties. The compound demonstrated an IC50 value of 6.28 µM against aminopeptidase N (APN), comparable to established inhibitors like Bestatin . This suggests potential as a lead compound for further development.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related THIQ compound was shown to reduce neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.